Peposertib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXJLUYGFNTAL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)[C@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637542-33-6 | |
| Record name | Nedisertib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637542336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nedisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PEPOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN429E725A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Nedisertib Action
Direct DNA-PK Inhibition
Nedisertib functions as a potent and selective inhibitor of DNA-PK. invivochem.commycancergenome.orgmedchemexpress.comnih.gov DNA-PK is a serine/threonine kinase composed of a large catalytic subunit, DNA-PKcs (encoded by the PRKDC gene), and a heterodimeric regulatory complex, Ku (consisting of Ku70 and Ku80 subunits). aacrjournals.orgmdpi.commedchemexpress.com DNA-PK plays a critical role in the repair of DNA double-strand breaks (DSBs), particularly through the Non-Homologous End Joining (NHEJ) pathway. mycancergenome.orgaacrjournals.orgmedchemexpress.comnih.gov
Target Identification and Binding Affinity to DNA-PK Catalytic Subunit (DNA-PKcs)
Nedisertib's primary target is the catalytic subunit of DNA-PK, DNA-PKcs. pharmakb.com Studies have shown that Nedisertib inhibits DNA-PK activity with high potency. The IC₅₀ value for DNA-PK inhibition by Nedisertib is reported to be less than 3 nM. invivochem.commedchemexpress.commedchemexpress.com This inhibition is competitive with ATP, suggesting that Nedisertib binds to the ATP-binding pocket of DNA-PKcs. aacrjournals.orgrcsb.org At an ATP concentration near the Km (10 µmol/L), the IC₅₀ was found to be 0.6 nmol/L, while at a higher ATP concentration (1 mmol/L), the potency was reduced more than 30-fold. aacrjournals.org Cryo-electron microscopy (cryo-EM) structures of human DNA-PKcs in complex with M3814 have provided structural insights, indicating that the morpholine (B109124) and quinazoline (B50416) groups of M3814 fit well into a deep hydrophobic pocket within DNA-PKcs, similar to other inhibitors like NU7441. mdpi.comrcsb.org
Binding Affinity Data for Nedisertib (M3814) to DNA-PK:
| Assay Type | ATP Concentration | IC₅₀ (nmol/L) | Reference |
| DNA-PK Enzymatic Assay | 10 µmol/L | 0.6 | aacrjournals.org |
| DNA-PK Enzymatic Assay | 1 mmol/L | 20 | aacrjournals.orgmdpi.com |
| DNA-PK (General) | - | <3 | invivochem.commedchemexpress.commedchemexpress.com |
Impact on DNA-PK Kinase Activity and Autophosphorylation
Inhibition of DNA-PKcs kinase activity by Nedisertib directly impacts its ability to phosphorylate downstream substrates involved in DNA repair, as well as its own autophosphorylation. DNA-PKcs autophosphorylation at specific serine residues, particularly the Ser2056 cluster, is crucial for the proper execution of NHEJ and the dissociation of DNA-PKcs from DNA ends. aacrjournals.orgmedchemexpress.comresearchgate.netnih.gov Nedisertib has been shown to inhibit DNA-PK autophosphorylation in a concentration-dependent manner in cancer cell lines treated with DNA-damaging agents like bleomycin (B88199) or ionizing radiation. aacrjournals.orgresearchgate.net This inhibition of autophosphorylation leads to an increased number of persistent DSBs in cells. researchgate.netselleckchem.com
Studies have demonstrated that Nedisertib potently inhibits DNA-PK catalytic activity in various cancer cell lines. invivochem.comselleckchem.com
Modulation of Ku70/80 Heterodimer Interaction with DNA
While Nedisertib is primarily known as an ATP-competitive inhibitor targeting DNA-PKcs, some research suggests a potential influence on the interaction between the Ku70/80 heterodimer and DNA. The Ku heterodimer is the initial sensor of DSBs, binding to DNA ends and recruiting DNA-PKcs to form the DNA-PK holoenzyme. aacrjournals.orgmedchemexpress.comoup.com A novel class of DNA-PK inhibitors, distinct from ATP-competitive inhibitors like Nedisertib, has been reported to act by blocking the Ku70/80 heterodimer interaction with DNA. oup.comresearchgate.net These Ku-DNA binding inhibitors (Ku-DBis) have been shown to inhibit Ku-DNA binding and subsequently inhibit DNA-PKcs catalytic activity. oup.comresearchgate.net While Nedisertib's primary mechanism is ATP competition at the DNA-PKcs active site, the intricate interplay within the DNA-PK complex means that inhibiting the catalytic subunit can indirectly affect the dynamic interactions of the entire complex at the DNA break site. However, direct modulation of Ku70/80-DNA interaction is not the primary reported mechanism of action for Nedisertib itself, which is characterized as an ATP-competitive inhibitor of DNA-PKcs. aacrjournals.orgmdpi.comrcsb.orgresearchgate.net
Influence on DNA Damage Response (DDR) Pathways
Nedisertib's inhibition of DNA-PK has significant consequences for the cellular DNA Damage Response (DDR), particularly impacting the balance between the major DSB repair pathways.
Inhibition of Non-Homologous End Joining (NHEJ)
DNA-PK is a key component and initiator of the NHEJ pathway, which is the primary mechanism for repairing DSBs throughout the cell cycle, especially in the G1 phase. aacrjournals.orgmedchemexpress.comnih.govnih.gov By inhibiting DNA-PK activity, Nedisertib effectively suppresses the NHEJ pathway. invivochem.commycancergenome.orgmedchemexpress.com This inhibition prevents the efficient repair of DSBs induced by agents like ionizing radiation or certain chemotherapies. invivochem.commycancergenome.orgmedchemexpress.comnih.govnih.gov Studies using cell-free extracts have demonstrated that chemical inhibition of DNA-PK by compounds like M3814 blocks NHEJ-catalyzed ligation activity. oup.comresearchgate.net This leads to an accumulation of unrepaired or misrepaired DSBs, which can trigger cell cycle arrest or apoptosis. invivochem.commycancergenome.org
Interactions with Homologous Recombination (HR) Pathways
The two major pathways for DSB repair are NHEJ and Homologous Recombination (HR). While NHEJ is active throughout the cell cycle and is template-independent, HR is primarily active during the S and G2 phases when a sister chromatid is available as a template for repair, leading to high-fidelity repair. mdpi.comnih.gov Inhibition of NHEJ by compounds like Nedisertib can influence the utilization of the HR pathway. In some contexts, inhibiting NHEJ can lead to an increased reliance on or potentiation of HR for DSB repair, particularly in cells with functional HR components. oup.comresearchgate.netoup.com Studies have shown that transient inactivation of DNA-PKcs by M3814 can increase the efficiency of homology-directed repair (HDR), a sub-pathway of HR, in gene editing applications. researchgate.netoup.com This suggests a potential interplay where blocking the dominant NHEJ pathway can channel repair towards HR, especially when HR is active. nih.govfrontiersin.org
Consequences for DNA Double-Strand Break (DSB) Repair Dynamics
The primary consequence of Nedisertib-mediated DNA-PK inhibition is the disruption of DSB repair via the NHEJ pathway. By preventing the proper function of DNA-PK, Nedisertib interferes with the cellular machinery responsible for mending these highly deleterious DNA lesions researchgate.netuni.lu. This interference leads to an accumulation of persistent DSBs within the cell guidetopharmacology.orgprobes-drugs.org.
This accumulation of unrepaired DSBs is particularly significant in the context of therapeutic interventions like chemotherapy and radiotherapy, which often induce DNA damage, including DSBs, as their primary mechanism of action pharmakb.com. By inhibiting the repair of these induced breaks, Nedisertib can enhance the cytotoxic effects of these treatments. Research has demonstrated that Nedisertib sensitizes various tumor cell lines to ionizing radiation in vitro and significantly potentiates the antitumor activity of ionizing radiation in vivo in xenograft models fishersci.camims.comguidetopharmacology.orgprobes-drugs.org. This radiosensitizing effect is a direct result of impaired DSB repair, leading to increased genomic instability and ultimately cell death in cancer cells.
Modulation of Associated Signaling Networks
Nedisertib's inhibition of DNA-PK extends its influence beyond direct DSB repair, impacting several associated signaling networks through the diverse roles of DNA-PK as a kinase and scaffolding protein.
Crosstalk with the PI3K/Akt/mTOR Pathway
DNA-PK has been identified as a regulator of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signal transduction pathway. Specifically, DNA-PK mediates the phosphorylation of Akt (including AKT1, AKT2, and AKT3) at Serine 473, a phosphorylation event crucial for full Akt activation uni-freiburg.de. Given that Nedisertib inhibits DNA-PK, it is implicated in modulating this pathway. The PI3K/Akt/mTOR pathway is a central signaling hub involved in cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Nedisertib's impact on DNA-PK's ability to activate Akt suggests a potential mechanism by which it could influence these fundamental cellular processes, contributing to its observed effects. Nedisertib is listed in the context of the PI3K/Akt/mTOR pathway in several resources wikipedia.orgnih.govspace-mep.com.
Regulation of the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS) and stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytoplasmic DNA, which can indicate infection or cellular stress, and triggering type I interferon responses. DNA-PK plays a regulatory role in this pathway. It catalyzes the phosphorylation of cGAS, which impairs cGAS oligomerization and subsequent activation uni-freiburg.de. Furthermore, DNA-PK also regulates the cGAS-STING pathway by mediating the phosphorylation of PARP1, another protein involved in DNA damage response and with connections to STING signaling uni-freiburg.de. By inhibiting DNA-PK, Nedisertib is expected to interfere with this negative regulatory mechanism, potentially influencing the activation state of the cGAS-STING pathway.
Impact on V(D)J Recombination Processes
V(D)J recombination is a specialized form of DNA recombination that occurs in developing lymphocytes to assemble the genes encoding antigen receptors (T cell receptors and immunoglobulins). This process involves the creation and repair of programmed DNA breaks, and DNA-PK is a critical component of the enzymatic machinery required uni-freiburg.de. DNA-PK is essential for activating Artemis (DCLRE1C), a nuclease responsible for opening hairpin DNA structures that are obligate intermediates in V(D)J recombination uni-freiburg.de. Genetic deficiencies in DNA-PKcs lead to severe combined immunodeficiency (SCID) due to the failure to properly complete V(D)J recombination. Chemical inhibition of DNA-PKcs by Nedisertib has been shown to cause a quantitative reduction in coding joint formation relative to signal joint formation during V(D)J recombination. This demonstrates that pharmacological inhibition of DNA-PK by Nedisertib phenocopies aspects of genetic DNA-PK deficiency in the context of V(D)J recombination.
Influence on Other DNA Damage Checkpoint Kinases and Substrates (e.g., p53, PARP1, CRY1)
As a key kinase in the DNA damage response, DNA-PK interacts with and phosphorylates numerous other proteins involved in maintaining genomic integrity and regulating cellular responses to damage. Among these substrates are p53 and PARP1 uni-freiburg.de.
p53 is a well-established tumor suppressor protein that plays a central role in cell cycle arrest, apoptosis, and DNA repair in response to various cellular stresses, including DNA damage. DNA-PK phosphorylates p53, contributing to its activation and stabilization following DNA damage uni-freiburg.de. The interaction between p53 and PARP1 is also documented, with implications for DNA repair and cell fate decisions. Mutant p53 can influence PARP1 localization and enzymatic activity. Nedisertib's inhibition of DNA-PK could therefore indirectly affect p53 activity and its downstream consequences by altering its phosphorylation status.
PARP1 is a nuclear enzyme that detects and signals DNA strand breaks, particularly single-strand breaks, and is involved in base excision repair and other DNA repair pathways. PARP1 can bind to and repair single-strand breaks, and if these breaks encounter replication forks, they can be converted into DSBs. DNA-PK phosphorylates PARP1 uni-freiburg.de. The interplay between DNA-PK and PARP1 is complex, and Nedisertib's inhibition of DNA-PK may influence PARP1 activity or its interaction with other repair proteins.
Beyond core DNA damage response proteins, DNA-PK has also been implicated in regulating the circadian clock. It contributes to the determination of circadian period length by antagonizing the phosphorylation of CRY1 at Serine 588, leading to increased CRY1 protein stability, likely through an indirect mechanism uni-freiburg.de. This highlights the diverse cellular functions influenced by DNA-PK and, consequently, potentially modulated by Nedisertib.
Effects on Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux therapeutic agents from cancer cells. ABCG2 (also known as Breast Cancer Resistance Protein, BCRP) is one such transporter strongly associated with MDR in various cancers wikipedia.orgpharmakb.comguidetopharmacology.org.
Modulation of ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2)
ABCG2, a member of the ABC transporter family, plays a significant role in the efflux of various substrates from cells, including numerous chemotherapy drugs. nih.govresearchgate.netmedchemexpress.com Overexpression of ABCG2 is a known mechanism by which cancer cells develop resistance to a wide range of therapeutic agents, such as mitoxantrone (B413), doxorubicin (B1662922), irinotecan, and topotecan. nih.govresearchgate.netmedchemexpress.com Nedisertib has been shown to modulate the function of ABCG2 and overcome ABCG2-mediated MDR. nih.govresearchgate.netresearchgate.netnih.gov Studies have demonstrated that nedisertib can significantly enhance the cytotoxicity of ABCG2 substrate drugs in cancer cell lines that overexpress ABCG2, effectively reversing multidrug resistance. medchemexpress.com
Research indicates that nedisertib can stimulate the ATPase activity of the ABCG2 transporter in a concentration-dependent manner. nih.govresearchgate.netnih.gov This stimulation occurs without affecting the total protein expression levels of ABCG2 or its localization on the cell surface. nih.govresearchgate.netnih.gov Molecular docking analyses have suggested a high affinity between nedisertib and the drug-binding cavity of the ABCG2 transporter. nih.govresearchgate.netnih.govlarvol.com
Mechanisms of Efflux Activity Attenuation
The ability of nedisertib to attenuate the efflux activity of the ABCG2 transporter leads to increased intracellular accumulation of ABCG2 substrate drugs. nih.govresearchgate.netresearchgate.netnih.gov This increased accumulation is a key factor in restoring the sensitivity of resistant cancer cells to these therapeutic agents. nih.govfrontiersin.org
The mechanism by which nedisertib attenuates ABCG2 efflux activity may involve its interaction with the transporter's ATPase activity. nih.govresearchgate.net While it stimulates ATPase activity, this stimulation appears to be linked to its role as a potential transported substrate or a molecule that competes with other substrates for binding to the transporter. nih.govresearchgate.net By influencing the energy utilization or substrate binding of ABCG2, nedisertib can hinder the transporter's ability to effectively pump out its substrates. nih.govresearchgate.net
The following table summarizes representative findings on the effect of Nedisertib on ABCG2-mediated efflux:
| Cell Line | ABCG2 Expression | Nedisertib Concentration | Effect on ABCG2 Substrate Cytotoxicity | Reference |
| NCI-H460/MX20 | High | 0.3 - 1 µM | Significantly Enhanced | medchemexpress.com |
| A549/MX10 | High | 0.3 - 1 µM | Significantly Enhanced | medchemexpress.com |
| A549 | Low | Not applicable | No significant effect | nih.gov |
| NCI-H460 | Low | Not applicable | No significant effect | nih.gov |
| HEK293/ABCG2-WT | High | Not specified | Modulated function | researchgate.net |
| HEK293/ABCG2-R482G | High | Not specified | Modulated function | researchgate.net |
| HEK293/ABCG2-R482T | High | Not specified | Modulated function | researchgate.net |
This data highlights the selective effect of nedisertib in enhancing the activity of ABCG2 substrates specifically in cells where this transporter is a mechanism of resistance. nih.govmedchemexpress.com
Preclinical Efficacy and Cellular Studies of Nedisertib
In Vitro Cellular Radiosensitization
In vitro studies have demonstrated that nedisertib can effectively sensitize various cancer cell lines to the effects of ionizing radiation (IR) invivochem.comselleckchem.comselleck.co.jp. This radiosensitizing effect is attributed to nedisertib's mechanism of action as a DNA-PK inhibitor, which impairs the repair of IR-induced DNA double-strand breaks invivochem.comselleckchem.comselleck.co.jp.
Synergistic Effects with Ionizing Radiation (IR) in Various Cancer Cell Lines
Nedisertib has shown robust radiosensitization across a broad spectrum of cancer cell lines in vitro selleckchem.comresearchgate.net. Studies have evaluated the combination of nedisertib with IR in numerous cancer cell lines, including colorectal carcinoma (HCT116/54C), head and neck squamous cell carcinoma (UT-SCC-74B, FaDu), non-small cell lung cancer (NCI-H460, A549, H1703), neuroblastoma (SKNBE-2), and pancreatic cancer (Panc1, KPC2) invivochem.comselleckchem.commedchemexpress.comselleck.co.jpresearchgate.netresearchgate.netresearchgate.net. The combination of nedisertib and IR has been shown to be more efficacious than IR alone in reducing cell growth and survival invivochem.com. For instance, the combination of 20 MBq/mL LuTate (a form of radionuclide therapy utilizing beta-particle radiation, which induces DNA damage) and 1 µM nedisertib resulted in less than 20% of SKNBE-2 cells surviving at Day 14 post-treatment, compared to approximately 50% survival with LuTate alone researchgate.net. Nedisertib has also been shown to enhance the sensitivity of H1299-7, Beta-Arrestin 2 KO, and MVP KO cell lines to LuTate researchgate.netthno.org. A high-throughput screening involving 92 cancer cell lines and resting peripheral blood mononuclear cells demonstrated radiosensitization by nedisertib at concentrations ranging from 5 µmol/L to 5 nmol/L when combined with 3 Gy IR selleckchem.comselleck.co.jp.
Induction of Persistent DNA Double-Strand Breaks in Cellular Models
A key mechanism underlying nedisertib's radiosensitizing activity is its ability to induce persistent DNA double-strand breaks in cellular models invivochem.comselleckchem.comselleck.co.jp. DNA-PK is crucial for the repair of DSBs via the NHEJ pathway invivochem.commycancergenome.org. By inhibiting DNA-PK, nedisertib prevents the effective repair of DSBs induced by IR, leading to an accumulation of unrepaired or misrepaired breaks invivochem.comselleckchem.comselleck.co.jp. This increased burden of persistent DNA damage triggers cellular responses that can ultimately result in cell cycle arrest and cell death invivochem.com. Inhibition of DNA-PK autophosphorylation in cancer cells, a marker of DNA-PK activity, has been shown to correlate with an increased number of persistent DSBs selleckchem.comselleck.co.jp.
Assessment of Cellular Proliferation and Survival in Response to Combined Modalities
Studies have assessed cellular proliferation and survival in cancer cell lines treated with nedisertib in combination with IR selleckchem.comselleck.co.jpresearchgate.netthno.org. These assessments typically involve measuring cell viability or growth over time. As noted previously, the combination treatment has consistently shown reduced cellular proliferation and survival compared to either treatment alone, indicating a synergistic effect invivochem.comselleckchem.comselleck.co.jpresearchgate.netthno.org. For example, in SKNBE-2 cells, the combination of LuTate and nedisertib significantly reduced cell survival compared to LuTate alone researchgate.net. Similar observations were made in H1299-7 and AR42J cells treated with LuTate and nedisertib researchgate.netthno.org. The potentiation of IR by nedisertib leads to enhanced tumor cell death invivochem.com. The effect on cell fate upon combined treatment can be influenced by cellular factors such as p53 and HPV status patsnap.com. Cells lacking functional p53 may undergo G2/M arrest and apoptosis, while p53-proficient cells might respond differently patsnap.com.
Below is a representative table summarizing some in vitro radiosensitization data:
| Cell Line | Treatment Combination | Outcome Measure | Key Finding | Source |
| SKNBE-2 | LuTate + 1 µM Nedisertib | % Survival at Day 14 | < 20% survival vs. ~50% with LuTate alone | researchgate.net |
| H1299-7, AR42J | LuTate + Nedisertib | Increased sensitivity | Effective at increasing sensitivity to LuTate | researchgate.netthno.org |
| 92 Cancer Lines | 3 Gy IR + 5 µmol/L–5 nmol/L Nedisertib | Cell Viability | Radiosensitization observed across multiple lines | selleckchem.comselleck.co.jp |
| HAP1 | IR + Nedisertib | Radiosensitization | Displayed DNA-PK-dependent radiosensitization | researchgate.net |
In Vitro Cellular Chemosensitization
Beyond its role as a radiosensitizer, preclinical studies have also explored nedisertib's potential to enhance the efficacy of various chemotherapeutic agents medchemexpress.comresearchgate.net. This chemosensitizing effect is also linked to nedisertib's inhibition of DNA-PK, which is involved in the repair of DNA damage induced by many chemotherapy drugs invivochem.commycancergenome.org.
Potentiation of DNA Damaging Agents (e.g., Etoposide (B1684455), Cisplatin (B142131), Doxorubicin)
Nedisertib has been shown to potentiate the activity of DNA-damaging chemotherapeutic agents selleckchem.commedchemexpress.comresearchgate.net. Inhibition of DNA-PK by nedisertib can increase the cytotoxicity of agents that induce DSBs or other forms of DNA damage, as it impairs the cell's ability to repair this damage invivochem.comselleckchem.commycancergenome.org. Studies have investigated combinations of nedisertib with agents such as etoposide and doxorubicin (B1662922) medchemexpress.comresearchgate.net. For example, M3814 (nedisertib) potentiated the anti-tumor effect of etoposide and paclitaxel (B517696) in non-small cell lung cancer cell lines A549, H460, and H1703 researchgate.net. Nedisertib has also been shown to enhance the cytotoxicity of doxorubicin in certain cell lines medchemexpress.comfrontiersin.org. While cisplatin is a known DNA-damaging agent longdom.org, direct in vitro data on nedisertib's potentiation of cisplatin was not explicitly detailed in the provided search results, although the general principle of DNA-PK inhibition enhancing the effect of DSB-inducing agents supports this potential invivochem.comselleckchem.commycancergenome.org. Other DNA-PK inhibitors have shown synergistic effects with etoposide and doxorubicin nih.govmdpi.com.
Reversal of Multidrug Resistance in Resistant Cell Lines
Nedisertib has demonstrated the ability to reverse multidrug resistance (MDR) in certain resistant cell lines medchemexpress.comfrontiersin.orgresearchgate.net. This effect has been observed in cell lines that overexpress ABCG2, an ATP-binding cassette (ABC) transporter known to mediate resistance to various anticancer drugs by pumping them out of the cell medchemexpress.comfrontiersin.orgresearchgate.net. Nedisertib has been shown to modulate ABCG2-mediated MDR in lung cancer cell lines, including NCI-H460/MX20 and A549/MX10, which overexpress ABCG2 medchemexpress.comresearchgate.net. Nedisertib significantly enhanced the cytotoxicity of ABCG2 substrate drugs like mitoxantrone (B413) and doxorubicin in these resistant cell lines, effectively reversing the resistance medchemexpress.comfrontiersin.org. This reversal of resistance is attributed to nedisertib's ability to attenuate the efflux activity of the ABCG2 transporter frontiersin.org.
Below is a representative table summarizing some in vitro chemosensitization data:
| Cell Line | Resistance Mechanism | Chemotherapeutic Agent(s) | Nedisertib Concentration | Key Finding | Source |
| NCI-H460/MX20, A549/MX10 | ABCG2 overexpression | Mitoxantrone, Doxorubicin | 0.3-1 µM | Significantly enhances cytotoxicity, reversing MDR | medchemexpress.com |
| A549, H460, H1703 | Not specified | Etoposide, Paclitaxel | Not specified | Potentiates anti-tumor effect | researchgate.net |
In Vivo Preclinical Model Applications
Preclinical studies using in vivo models, particularly human cancer xenografts in immunodeficient mice, have been instrumental in evaluating nedisertib's potential as an anti-cancer agent and a radiosensitizer.
Radiosensitization in Xenograft Models (e.g., Human Cancer Xenografts in Immunodeficient Mice)
Nedisertib has demonstrated radiosensitizing effects in a variety of human cancer xenograft models in mice medchemexpress.cominvivochem.comselleckchem.commedchemexpress.com. Studies have shown that nedisertib, in combination with ionizing radiation (IR), significantly enhances tumor growth inhibition compared to IR alone medchemexpress.cominvivochem.commedchemexpress.com. For instance, in six different human xenograft models representing colon, head and neck, lung, and pancreatic cancers, the combination of nedisertib and daily fractionated IR (2 Gy for 1 week) induced statistically significant tumor growth inhibition medchemexpress.cominvivochem.commedchemexpress.com.
Specific tumor models, such as FaDu (head and neck cancer) and NCI-H460 (lung cancer), showed tumor regression when treated with nedisertib in combination with IR medchemexpress.cominvivochem.com. In the FaDu model, no tumor regrowth was observed for over 100 days when treated with the combination of nedisertib and a clinically relevant fractionated radiation schedule (2 Gy per fraction, 5 days per week for 6 weeks, total 60 Gy) invivochem.com.
Radiosensitization by nedisertib has also been observed in glioblastoma (GBM) models. U251 glioma cells and patient-derived xenografts (PDX) GBM10 and GBM120 showed radiosensitization in vitro aacrjournals.org. In orthotopic GBM120 xenografts, nedisertib combined with radiation significantly increased survival, although this effect was not observed in GBM10 xenografts aacrjournals.org. The difference in response between GBM120 and GBM10 models may be related to their TP53 mutation status, with GBM120 having wild-type TP53 and GBM10 having point mutations aacrjournals.org.
Combination Strategies with Radiotherapy in Diverse Tumor Models
Nedisertib's primary application in preclinical oncology models has been in combination with radiotherapy, leveraging its DNA-PK inhibitory activity to impair the repair of radiation-induced DSBs invivochem.comselleckchem.com. This strategy has been explored in a range of tumor types beyond those mentioned above.
Studies have investigated nedisertib in combination with peptide receptor radionuclide therapy (PRRT), specifically using 177Lutetium-DOTA-octreotate (LuTate), in neuroendocrine tumor models researchgate.netthno.org. In H1299-7 and AR42J xenograft models, the combination of a sub-therapeutic dose of LuTate and nedisertib treatment resulted in tumor control and prolonged survival, whereas LuTate or nedisertib alone had little impact on tumor growth or survival researchgate.netthno.org. The combination treatment in the H1299-7 model doubled the median survival to 30 days researchgate.net.
These studies highlight the potential of combining nedisertib with different types of radiation therapy to enhance anti-tumor effects in various cancer settings researchgate.netthno.org.
Effects on Tumor Growth Inhibition in Preclinical Models
Beyond radiosensitization, nedisertib has demonstrated efficacy in inhibiting tumor growth in preclinical models when used in combination with IR medchemexpress.cominvivochem.commedchemexpress.com. The significant tumor growth inhibition observed across multiple xenograft models underscores its potential as a therapeutic agent in conjunction with radiation medchemexpress.cominvivochem.commedchemexpress.com.
In the six human xenograft models tested, the combination of nedisertib and IR consistently led to statistically significant tumor growth inhibition compared to IR alone medchemexpress.cominvivochem.commedchemexpress.com. The observed tumor regression in certain models, such as FaDu and NCI-H460, further supports its potent anti-tumor effects in combination therapy medchemexpress.cominvivochem.com.
The efficacy of nedisertib in inhibiting tumor growth is directly linked to its mechanism of inhibiting DNA-PK, thereby impairing the tumor cells' ability to repair the DNA damage induced by radiation invivochem.comselleckchem.com.
Impact on Gene Editing Technologies
Nedisertib's role as a DNA-PK inhibitor also has implications for gene editing technologies, particularly those relying on the induction and repair of DNA double-strand breaks, such as CRISPR/Cas9. DNA-PK is a key component of the NHEJ pathway, which competes with the homology-directed repair (HDR) pathway for repairing these breaks google.commdpi.com.
Enhancement of Homology-Directed Repair (HDR) Efficiency in CRISPR/Cas9 Systems
HDR is a precise DNA repair pathway that can be utilized in gene editing to introduce specific genetic modifications using a homologous donor template mdpi.comnih.gov. However, NHEJ is often the predominant repair pathway in many cell types, leading to insertions or deletions (indels) rather than precise edits google.commdpi.com. Inhibiting NHEJ can therefore shunt repair towards the more desirable HDR pathway google.combiorxiv.orgnih.gov.
As a potent inhibitor of DNA-PK, a central component of NHEJ, nedisertib has been investigated for its ability to enhance HDR efficiency in CRISPR/Cas9 systems google.comgoogle.commdpi.comresearchgate.net. Studies have shown that inhibiting DNA-PK with small molecules like nedisertib can increase the frequency of precise genome editing events google.combiorxiv.orggoogle.com.
Research has demonstrated that nedisertib can increase single-stranded DNA (ssDNA)-mediated HDR in various cell lines, including human induced pluripotent stem cells (hiPSCs), human embryonic stem cells (hESCs), and K562 cells, resulting in a 2 to 10-fold increase in efficiency depending on the cell line and target site mdpi.comresearchgate.net. Another study reported a 3-fold increase in HDR when nedisertib was used with Cas9 and an AAV6 DNA donor mdpi.com.
The enhancement of HDR efficiency by nedisertib is attributed to its inhibition of DNA-PK, which suppresses the competing NHEJ pathway and favors the utilization of the provided homologous donor template for repair google.combiorxiv.orgnih.gov.
Inhibition of Non-Homologous End Joining (NHEJ) in Gene Editing Contexts
Nedisertib's primary mechanism of action relevant to gene editing is the inhibition of the NHEJ pathway google.combiorxiv.org. By targeting DNA-PK, nedisertib directly interferes with the cell's primary method of repairing DSBs in the absence of a homologous template google.combiorxiv.org.
In the context of CRISPR/Cas9-mediated gene editing, the induction of a DSB can be repaired by either NHEJ or HDR google.commdpi.com. While HDR allows for precise modifications, NHEJ often leads to imprecise repairs that can result in gene disruption google.commdpi.com. Inhibiting NHEJ with agents like nedisertib reduces the likelihood of these imprecise repairs occurring google.combiorxiv.org.
Studies have shown that inhibiting key NHEJ proteins, including DNA-PK, through pharmacological means can decrease cellular NHEJ activity biorxiv.orgiu.edu. This inhibition of NHEJ is a crucial factor in promoting the use of the HDR pathway when a donor template is present google.combiorxiv.orgnih.gov.
The ability of nedisertib to inhibit NHEJ makes it a valuable tool for improving the precision of genome editing, particularly in applications where accurate gene correction or targeted insertion is desired google.combiorxiv.orggoogle.com.
Drug Discovery and Development Principles for Nedisertib
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies were fundamental in identifying the key structural features of Nedisertib responsible for its inhibitory activity against DNA-PK and optimizing its potency and selectivity. The goal of SAR studies is to understand how modifications to the chemical structure of a compound affect its biological activity.
Identification of Key Structural Motifs for DNA-PK Inhibition
SAR studies for DNA-PK inhibitors, including the class to which Nedisertib belongs, have focused on identifying moieties critical for binding to the DNA-PK catalytic subunit (DNA-PKcs). While specific detailed SAR data for Nedisertib's precise structural motifs are not extensively detailed in the provided search results, research on related DNA-PK inhibitors highlights the importance of certain chemical groups and their positions for potent inhibition. For instance, studies on other inhibitor classes have indicated the significance of specific functional groups and their arrangement for effective interaction within the ATP-binding site of DNA-PKcs. acs.orgportlandpress.com The development of new classes of DNA-PK inhibitors has involved extensive SAR exploration to improve potency and selectivity. researchgate.netresearchgate.net
Optimization Strategies for Potency and Selectivity
Optimization strategies in the development of Nedisertib and similar DNA-PK inhibitors have aimed to enhance inhibitory potency against DNA-PKcs while minimizing activity against other kinases, particularly those in the related PI3K and PIKK families. acs.orgresearchgate.netsci-hub.se Early challenges in developing DNA-PKcs inhibitors included poor solubility and high metabolic lability, which necessitated strategies to improve these properties. portlandpress.combiorxiv.org SAR studies have involved systematic modifications to the core structure to identify analogs with improved binding affinity and pharmacokinetic profiles. For example, modifications to specific regions of related inhibitor scaffolds have been explored to enhance cell permeability and reduce off-target activity. sci-hub.se The well-defined SAR for potent and selective DNA-PK inhibitors provides opportunities for further development, such as creating tumor-selective delivery methods. researchgate.netresearchgate.net
Computational Drug Design Methodologies
Computational drug design methodologies played a role in the discovery and analysis of DNA-PK inhibitors, complementing experimental approaches.
Molecular Docking Analyses of Nedisertib-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like Nedisertib) when bound to a target protein (DNA-PKcs). This analysis helps to understand the binding mode and key interactions between the inhibitor and its target. Studies involving molecular docking of potential DNA-PKcs inhibitors, including those using Nedisertib as a known ligand reference, have been performed to analyze detailed interactions within the binding site. mdpi.comresearchgate.net These analyses help identify the types of interactions, such as hydrophobic and electrostatic interactions, and specific residues involved in the binding of inhibitors to DNA-PKcs. mdpi.com Molecular docking can also be used to calculate the predicted binding affinity of compounds to DNA-PKcs. mdpi.com
Virtual Screening Approaches for Analog Discovery
Virtual screening is a computational technique used to search large databases of compounds to identify potential drug candidates based on their likelihood of binding to a target. mdpi.comarxiv.org Virtual screening approaches have been employed in the search for novel DNA-PKcs inhibitors. mdpi.comresearchgate.netnih.gov These methods can rapidly screen millions of compounds, significantly reducing the time and cost associated with experimental screening. mdpi.comnih.gov Nedisertib has been used as a known ligand in the context of virtual screening studies aimed at identifying new DNA-PKcs inhibitors. mdpi.comresearchgate.netnih.gov Deep learning-based models have also been developed and applied for fast lead virtual screening tasks targeting DNA-PKcs. mdpi.com
Selectivity Profiling
Selectivity profiling is a critical aspect of drug discovery to ensure that an inhibitor primarily targets the intended protein (DNA-PK) with minimal activity against other proteins, especially those with similar structures or functions, such as other kinases. Nedisertib is described as a highly potent and selective inhibitor of DNA-PK. axonmedchem.commedkoo.comselleckchem.com Achieving selectivity against the structurally related PI3K and PIKK families has historically been challenging for DNA-PKcs inhibitors. sci-hub.se However, Nedisertib and other recent inhibitors have demonstrated excellent selectivity for DNA-PK compared to these related kinase families and the broader kinome. selleckchem.comresearchgate.net Selectivity profiling involves testing the compound against a panel of kinases to determine its inhibitory activity across a wide range of targets. plos.orgnih.gov This helps to understand potential off-target effects and assess the compound's specificity for DNA-PK. plos.orgnih.gov For example, some studies highlight the selectivity of certain DNA-PK inhibitors over hundreds of other kinases. selleckchem.com
Discrimination from Related Kinase Families (e.g., PI3K and PIKK family members)
Developing selective inhibitors for DNA-PK presents a challenge due to its structural similarity to members of the phosphatidylinositol 3-kinase (PI3K) and PI3K-related kinase (PIKK) families, which include important signaling kinases like ATM, ATR, and mTOR. Achieving good selectivity over these related kinases is crucial to minimize off-target effects and potential toxicity. Nedisertib has been characterized as a highly potent and selective inhibitor of DNA-PK. Structure-activity relationship studies during the discovery phase aimed to identify compounds with excellent selectivity for DNA-PK compared to related PI3K and PIKK families, as well as the broader kinome. This discrimination is a key aspect of Nedisertib's design, aiming to ensure that its primary pharmacological activity is directed towards DNA-PK inhibition.
Off-Target Activity Assessment
Assessment of off-target activity is a critical step in the development of any kinase inhibitor to understand its potential effects beyond the intended target. While specific comprehensive off-target profiling data for Nedisertib across a vast kinome may not be extensively detailed in publicly available summaries, the emphasis on achieving high selectivity over related kinase families like PI3K and PIKK indicates that off-target activity assessment was a significant consideration during its development. The goal of such assessments is to identify any unintended interactions with other kinases or biological targets that could lead to adverse effects or modulate other cellular pathways. The reported high selectivity of Nedisertib for DNA-PK suggests a favorable off-target profile within the kinase family context.
Comparative Analysis with Other DNA-PK Inhibitors
Nedisertib is one of several DNA-PK inhibitors that have been developed and investigated for their therapeutic potential. Comparing Nedisertib to other inhibitors highlights its specific characteristics and potential advantages.
Distinctive Features Compared to VX-984, NU7427, AZD7648, and CC-115
Several other DNA-PK inhibitors, including VX-984, NU7427, AZD7648, and CC-115, have been explored in preclinical and clinical settings. Each of these inhibitors possesses distinct chemical structures and pharmacological profiles.
VX-984: VX-984 is another orally active, potent, and selective DNA-PK inhibitor. It is an ATP-competitive inhibitor that interferes with the NHEJ process. VX-984 has also been investigated for its ability to enhance the effects of chemo- and radiotherapies.
NU7427: NU7427 is a well-established and potent DNA-PK inhibitor often used in preclinical research. It has demonstrated the ability to sensitize cancer cells to DNA-damaging agents. Compared to earlier inhibitors, NU7427 showed improved potency and specificity.
AZD7648: AZD7648 is characterized as a potent (with an IC50 of 0.6 nM in an enzyme assay) and highly selective DNA-PK inhibitor. It has shown selectivity over a range of kinases including PI3Kα, PI3Kδ, PI3Kγ, ATM, ATR, and mTOR. AZD7648 has been reported to enhance the activity of the PARP inhibitor Olaparib.
CC-115: CC-115 is described as a dual inhibitor, targeting both DNA-PK and mammalian target of rapamycin (B549165) (mTOR) with IC50 values of 0.013 µM and 0.021 µM, respectively. This dual mechanism distinguishes it from more selective DNA-PK inhibitors like Nedisertib, VX-984, NU7427, and AZD7648.
Nedisertib is described as a highly potent and selective inhibitor of DNA-PK with an IC50 of < 3 nM. While direct head-to-head comparative data on potency and selectivity across all these inhibitors in the same study might vary, Nedisertib's reported potency is in a similar range to other potent inhibitors like AZD7648. Its key distinctive feature lies in its reported high selectivity specifically for DNA-PK over related kinases, positioning it as a highly targeted agent for inhibiting the NHEJ pathway.
Here is a table summarizing some reported characteristics of these DNA-PK inhibitors:
| Compound | Primary Target(s) | Reported Potency (IC50) | Key Features |
| Nedisertib | DNA-PK | < 3 nM | Highly potent and selective |
| VX-984 | DNA-PK | 88 nM | Potent, selective, orally active |
| NU7427 | DNA-PK | 40 nM | Potent and specific |
| AZD7648 | DNA-PK | 0.6 nM (enzyme assay) | Potent, highly selective |
| CC-115 | DNA-PK, mTOR | 13 nM (DNA-PK), 21 nM (mTOR) | Dual inhibitor |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Synergistic Combinations with Other DDR Inhibitors (e.g., PARP inhibitors)
Targeting the DNA damage response (DDR) pathway is a significant strategy in cancer therapy. Inhibiting a single DDR pathway component can sometimes be compensated by other repair mechanisms. Therefore, combining inhibitors targeting different DDR nodes is a promising approach to enhance efficacy and overcome resistance.
Nedisertib, by inhibiting DNA-PK and thus the NHEJ pathway, can create a reliance on other repair pathways, such as homologous recombination (HR). In cancer cells with defects in HR (e.g., BRCA mutations), inhibiting NHEJ with Nedisertib can lead to an accumulation of unrepaired DSBs, resulting in synthetic lethality. This provides a strong rationale for combining Nedisertib with inhibitors of other DDR pathways, particularly PARP inhibitors.
PARP inhibitors target the repair of single-strand breaks (SSBs), and in the absence of functional HR, these SSBs can be converted into DSBs. By inhibiting both NHEJ (with Nedisertib) and interfering with SSB repair and HR (with PARP inhibitors), a synergistic effect can be achieved, leading to increased DNA damage and enhanced cancer cell death.
Research findings support the synergistic potential of combining Nedisertib with PARP inhibitors. Studies have shown that the combination of Nedisertib and the PARP inhibitor Olaparib can lead to enhanced anti-tumor activity. This combination strategy is being investigated to improve therapeutic outcomes, particularly in tumors that may be sensitive to the inhibition of both NHEJ and PARP-mediated repair or HR. The rationale for this combination is based on the complementary roles of DNA-PK and PARP in DNA repair and the potential to induce synthetic lethality in susceptible cancer cells. Preclinical studies have demonstrated that combining Nedisertib with agents that induce DSBs, including PARP inhibitors, can strongly potentiate anti-tumor activity.
| Combination Strategy | Rationale | Observed Effect (Preclinical) |
| Nedisertib + Radiotherapy | Inhibiting NHEJ impairs repair of radiation-induced DSBs. | Potentiated anti-tumor activity, increased survival |
| Nedisertib + Chemotherapy | Inhibiting NHEJ impairs repair of chemotherapy-induced DSBs. | Enhanced cytotoxicity |
| Nedisertib + PARP Inhibitor | Inhibiting NHEJ and interfering with SSB repair/HR leads to synthetic lethality in HR-deficient cells. | Enhanced anti-tumor activity, increased genomic instability |
The combination of Nedisertib with other DDR inhibitors, particularly PARP inhibitors, represents a key area of investigation aimed at leveraging the concept of synthetic lethality and overcoming potential resistance mechanisms in cancer therapy.
Advanced Research Directions and Future Perspectives
Molecular Basis of Resistance Mechanisms
The development of resistance is a significant challenge in cancer therapy. Given Nedisertib's mechanism of action, understanding how cancer cells might develop resistance to DNA-PK inhibition is crucial for optimizing its therapeutic application.
Identification of Cellular and Molecular Mechanisms Leading to Resistance
Resistance to DNA-PK inhibitors, including Nedisertib, can arise through various mechanisms. One key area of investigation involves alterations in DNA damage repair pathways. While DNA-PK is central to NHEJ, compensatory mechanisms or alternative repair pathways might become more active upon its inhibition. Additionally, changes in the expression or activity of other proteins involved in the DNA damage response (DDR) can influence sensitivity or resistance. Genome-wide CRISPR/Cas9 screens have been employed to identify genes whose loss confers resistance to DNA-PK inhibition. aacrjournals.orgresearchgate.net For instance, studies with the DNA-PK inhibitor peposertib (also known as Nedisertib) identified TP53 loss as a resistance mechanism. researchgate.net Overexpression of DNA-PK itself has also been associated with poor prognosis and potential immunotherapy resistance in some cancers. researchgate.netmdpi.com
Furthermore, resistance mechanisms can extend beyond DNA repair. For example, Nedisertib has been shown to modulate the function of the ABCG2 transporter, which is associated with multidrug resistance in cancer treatment. nih.gov Mechanistic studies indicated that Nedisertib can attenuate the efflux activity of ABCG2, leading to increased intracellular accumulation of ABCG2 substrate drugs. nih.gov
Strategies for Overcoming Anticipated Resistance in Preclinical Models
Preclinical research is actively investigating strategies to overcome potential resistance to Nedisertib. Combining Nedisertib with other therapeutic agents that target complementary pathways or exploit vulnerabilities created by DNA-PK inhibition is a key approach. For example, combining Nedisertib with agents that induce DNA damage, such as radiotherapy or certain chemotherapies, is a primary strategy to enhance cell death. invivochem.comselleckchem.com Preclinical studies have demonstrated that Nedisertib can significantly sensitize drug-resistant cells to ABCG2 substrates, suggesting a potential combination strategy to overcome ABCG2-mediated multidrug resistance. nih.gov
Research also explores combining DNA-PK inhibitors with inhibitors of other DDR proteins. For instance, combined inhibition of DNA-PK and Polθ has been found to be synthetically lethal in preclinical models. researchgate.net Strategies may also involve considering the mutational status of genes like TP53, ATM, and MSH3, as these have been suggested as potential biomarkers for response to DNA-PKcs targeted therapy. mdpi.com
Modulation of the Tumor Microenvironment
Emerging research highlights the multifaceted role of DNA-PK beyond DNA repair, including its influence on the tumor microenvironment (TME) and immune responses. aacrjournals.orgmdpi.comtandfonline.com Targeting DNA-PK with inhibitors like Nedisertib may offer opportunities to modulate the TME to enhance anti-tumor immunity.
Investigation of DNA-PK Inhibition on Innate Immune Responses
DNA-PK has been identified as a cytoplasmic pattern recognition receptor (PRR) for DNA, playing a role in the innate immune response to intracellular DNA. plos.orgplos.org Inhibition of DNA-PK has been shown to influence innate immune signaling. For instance, combining DNA-PK inhibition with radiation has been shown to increase cytosolic double-stranded DNA and tumoral type I interferon (IFN) signaling in a manner dependent on RNA polymerase III, RIG-I, and MAVS. researchgate.netnih.gov This suggests that Nedisertib, by inhibiting DNA-PK, could potentially enhance innate immune responses within the TME.
Studies have indicated that DNA-PK inhibition can sustain the antitumor innate immune response in preclinical models of small cell lung cancer. nih.govtmc.edu The effects of dysfunctional DDR signaling, including DNA-PK inhibition, on the immune environment and subsequent sensitization to immunotherapy are being investigated. allenpress.com
Potential for Combination with Immunomodulatory Agents in Preclinical Settings
The ability of DNA-PK inhibition to modulate the TME and innate immune responses provides a strong rationale for combining Nedisertib with immunomodulatory agents, such as immune checkpoint inhibitors (ICIs), in preclinical settings. Preclinical studies have demonstrated that combined anti-PD-L1 therapy with radiotherapy and DNA-PK inhibition can further potentiate anti-tumoral immunity in pancreatic cancer models. researchgate.netnih.gov Nedisertib is currently being investigated in combination with the anti-PD-L1 antibody avelumab in clinical trials for advanced solid tumors. allenpress.comnih.govmdpi.com
Combining DDR inhibitors with immunotherapy is supported by preclinical data showing that DDR deficiency can lead to the accumulation of unrepaired DNA damage and neoantigens, potentially increasing CD8+ T-cell infiltration and activation. allenpress.com This immune activation is correlated with favorable responses to ICIs. allenpress.com DNA-PK inhibitors appear to upregulate PD-L1 expression, potentially contributing to the rationale for combination with anti-PD-1/PD-L1 therapies. frontiersin.org
Novel Preclinical Applications
Beyond its primary use as a radiosensitizer and chemosensitizer in cancer therapy, Nedisertib and other DNA-PK inhibitors are being explored for novel preclinical applications. One such area is in gene editing techniques. DNA-PK is involved in the NHEJ pathway, which is a major pathway for repairing double-strand breaks induced by gene editing tools like CRISPR/Cas9. mdpi.comnih.gov Inhibiting DNA-PK can suppress NHEJ, thereby potentially increasing the efficiency of alternative repair pathways like homology-directed repair (HDR), which is often desired for precise gene editing. Preclinical studies have shown that DNA-PKcs inhibitors can facilitate HDR-mediated knock-in by inhibiting NHEJ events after DSBs induced by nucleases. mdpi.com Nedisertib, specifically, has been implicated in contributing to precise gene editing for single-base modifications in preclinical models related to Stargardt disease. selleckchem.com
Furthermore, the role of DNA-PK in other cellular processes, such as metabolism and metastasis, is being investigated, which could potentially lead to novel preclinical applications for its inhibitors. mdpi.comtandfonline.com
Role in Fundamental DNA Repair Research
Nedisertib plays a significant role in fundamental research aimed at understanding DNA repair mechanisms, particularly the NHEJ pathway. As a potent and selective inhibitor of DNA-PK, a key enzyme in NHEJ, nedisertib is a valuable tool for dissecting the steps and regulation of this repair process. iu.eduacs.org Studies utilizing nedisertib have investigated its impact on DNA-PK catalytic activity and the subsequent effects on DSB repair. selleckchem.comiu.edu Inhibition of DNA-PK autophosphorylation by nedisertib has been shown to lead to an increased number of persistent DSBs in cancer cells. selleckchem.com Furthermore, research has explored the effects of nedisertib on V(D)J recombination, a process that utilizes components of the NHEJ pathway, observing reductions in recombination efficiency upon treatment. nih.gov
Exploration in Non-Oncological Disease Models
Beyond its primary focus in oncology, nedisertib is being explored for its potential in non-oncological disease models, particularly in the context of gene editing for genetic disorders. Precise genome editing often relies on the homology-directed repair (HDR) pathway, which competes with NHEJ for DNA repair. By inhibiting NHEJ via DNA-PK inhibition, nedisertib can potentially increase the efficiency of HDR, thereby enhancing the precision of gene editing techniques like CRISPR-Cas9. google.comgoogle.com Research has indicated that nedisertib can significantly contribute to precise gene editing for single-base modifications in models of diseases such as Stargardt disease. selleckchem.comselleck.co.jp Studies have shown a substantial increase in precise genome editing efficiency in the presence of nedisertib, demonstrating its potential utility in gene therapy applications. google.com
Technological Advancements in Nedisertib Research
Application of High-Throughput Screening for Related Modulators
High-throughput screening (HTS) has been instrumental in the discovery and identification of modulators related to DNA repair pathways and transporters affected by compounds like nedisertib. acs.org HTS campaigns have been employed to identify DNA-PKcs inhibitors, often with a focus on selectivity against other related kinases. acs.org While specific HTS data solely focused on finding new modulators based on nedisertib's structure or activity were not extensively detailed in the provided results, the broader application of HTS in identifying DNA-PK inhibitors and modulators of transporters like ABCG2 (which nedisertib also affects) highlights its relevance in this research area. medchemexpress.comacs.orgnih.gov The identification of potent and selective DNA-PK inhibitors, including nedisertib itself, has been facilitated by such screening approaches. acs.org
Utilization of CRISPR-based Screening Platforms for Mechanistic Insights
CRISPR-based screening platforms are powerful tools being utilized to gain mechanistic insights into cellular processes influenced by compounds like nedisertib, particularly in the context of DNA repair and drug resistance. researchgate.netnih.govfrontiersin.org Genome-wide CRISPR/Cas9 screens can identify genes that, when knocked out, affect cellular sensitivity or resistance to treatments, including those involving DNA-damaging agents or DNA repair inhibitors like nedisertib. nih.govthno.org For instance, a genome-wide CRISPR/Cas9 screen identified DNA-PK as a sensitizer (B1316253) to radionuclide therapy, and subsequent validation involved the use of nedisertib as a specific DNA-PK inhibitor to confirm the findings. nih.govthno.org These screens help to pinpoint key genes and pathways that interact with or are modulated by nedisertib, providing a deeper understanding of its biological effects and potential mechanisms of resistance or synergy in various cellular contexts. researchgate.netnih.govfrontiersin.org
Table: Effect of Nedisertib on Precise Genome Editing Efficiency in K562 Cells google.com
| Treatment | Precise Genome Editing Efficiency (%) |
| Untreated | 18 |
| Nedisertib (M3814) | 81 |
Table: Effect of Nedisertib (M3814) on V(D)J Recombination in 697 Cells nih.gov
| Nedisertib Concentration (µM) | Substrate Replication (%) | Signal Joint (SJ) Formation (%) | Coding Joint (CJ) Formation (%) |
| DMSO (Control) | - | - | - |
| 0.5 | No effect | No effect | Preferential reduction |
| 1.0 | No effect | Reduced 8-fold | Reduced >300-fold |
| 1.5 | No effect | Reduced | Reduced |
Q & A
Q. Advanced
- Pharmacokinetic/pharmacodynamic (PK/PD) profiling : Measure plasma and tumor drug levels to ensure target engagement.
- Patient-derived xenografts (PDX) : Use models retaining original tumor genetics to mimic clinical heterogeneity.
- Dosing schedules : Optimize timing relative to radiation/chemotherapy (e.g., pre- vs. post-treatment) to maximize DSB repair inhibition .
How does Nedisertib influence the cell cycle, and what assays are most reliable for detecting these effects?
Basic
Nedisertib induces G1-phase arrest in NSCLC cells (A549, H1299) by impairing DNA-PK-mediated checkpoint recovery. Recommended assays:
- Flow cytometry : Propidium iodide staining for cell cycle distribution.
- Western blot : Monitor p21, cyclin D1, and phospho-Chk1/2 to link DNA damage response (DDR) to cycle arrest .
Why is DNA-PK a critical therapeutic target in cancer, and how does Nedisertib’s inhibition differ from HR-targeting agents?
Basic
DNA-PK drives error-prone NHEJ, which cancer cells rely on under genomic stress. Nedisertib exacerbates replication stress when combined with HR-disrupting agents (e.g., PARP inhibitors), creating synthetic lethality. Unlike HR inhibitors, Nedisertib sensitizes cells to exogenous DSBs (e.g., radiation) rather than endogenous replication fork collapse .
What methodological considerations are critical when designing clinical trials for Nedisertib combination therapies?
Q. Advanced
- Biomarker stratification : Include patients with tumors harboring HR deficiencies (e.g., BRCA mutations) or elevated DNA-PK expression.
- Endpoint selection : Prioritize progression-free survival (PFS) over overall survival (OS) in early-phase trials due to the compound’s role as a sensitizer.
- Toxicity monitoring : Track mucosal/gastrointestinal effects (common with DNA-PK inhibitors) via CTCAE criteria .
How can researchers reconcile Nedisertib’s potent in vitro activity with variable in vivo efficacy?
Q. Advanced
- Tumor microenvironment (TME) analysis : Assess hypoxia (via pimonidazole staining) or stromal interactions that may reduce drug penetration.
- Metabolic profiling : Use LC-MS to identify Nedisertib metabolites that may alter activity in vivo.
- Dosing optimization : Test intermittent vs. continuous dosing to balance toxicity and target coverage .
What are the emerging resistance mechanisms to Nedisertib, and how can they be experimentally modeled?
Advanced
Potential resistance drivers:
- Compensatory HR upregulation : Induce chronic Nedisertib exposure in cell lines and profile RAD51/BRCA1 expression.
- DNA-PKcs mutations : Use site-directed mutagenesis to model kinase domain mutations (e.g., T3952I) identified in resistant clones.
- Efflux pumps : Quantify ABC transporter expression (e.g., ABCB1) via RNA-seq in resistant models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
